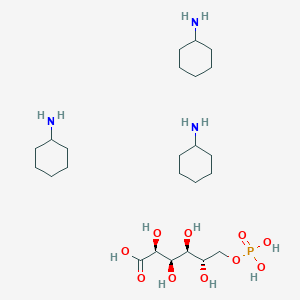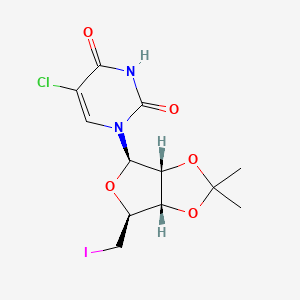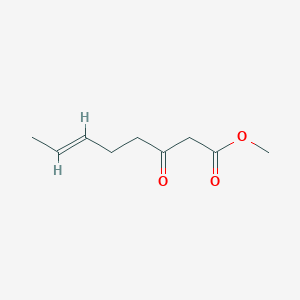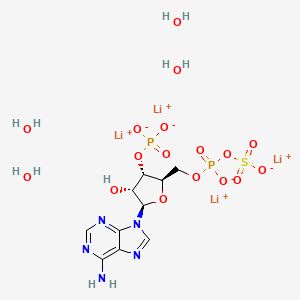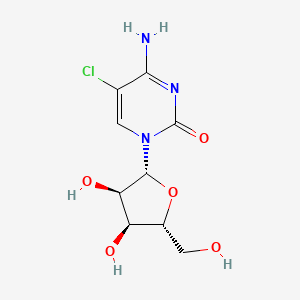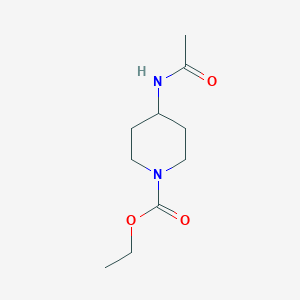
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside involves complex organic reactions aimed at incorporating specific functional groups to enhance its reactivity and specificity. A notable example is the preparation of p-nitrophenyl alpha-maltopentaoside with a benzyl group on the O-6 of the terminal D-glucosyl group, achieved through highly regioselective reduction and debenzoylation processes (Satomura et al., 1988). This method showcases the compound's synthesis intricacy and its significance for alpha amylase assay applications.
Molecular Structure Analysis
Molecular structure analysis of this compound reveals its detailed conformation and stereochemistry, which are critical for its biological activity and chemical reactivity. For example, the crystal structure of a related compound, p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, demonstrates the compound's chair conformation and the orientation of substituents, which are essential for understanding its interaction with enzymes and receptors (Abboud et al., 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its chemical properties. Its role as a substrate in enzymatic assays, such as for alpha-amylase, is facilitated by its specific chemical structure, allowing precise measurement of enzyme activity (Satomura et al., 1988).
科学的研究の応用
Synthesis and Application in Enzymatic Assays
Synthesis for Alpha Amylases Assays : A study by Satomura et al. (1988) synthesized p-nitrophenyl α-maltopentaoside, a derivative with a benzyl group on O-6 of the terminal d-glucosyl group, for use as a substrate in alpha amylases assays. This compound, after specific reduction and debenzoylation steps, proved suitable for assessing alpha amylase activity, particularly when used with glucoamylase and α-d-glucosidase as coupling enzymes (Satomura et al., 1988).
Alpha-Amylase Activity Assay : Another study by the same group developed a method to assay total alpha-amylase activity in human fluids using a benzyl derivative of p-nitrophenyl α-maltopentaoside, referred to as BG5P. This method simplifies routine clinical assays of alpha-amylase activity (Satomura et al., 1988).
Chemical Synthesis Applications
Synthesis of Disaccharides for Immunogens : Ekborg et al. (1982) used p-nitrophenyl derivatives, including 4,6-O-benzylidene-alpha-D-glucopyranoside, to synthesize disaccharides for preparing immunogens that occur on glycoproteins. This approach highlights its role in developing components for immunological research (Ekborg et al., 1982).
Glycoside Synthesis for Analytical Studies : Iyer and Goldstein (1969) described the synthesis of p-nitrophenyl β-sophoroside and β-laminarabioside using p-nitrophenyl 4,6-O-benzylidene-β-d-glucopyranoside, demonstrating its utility in preparing specific glycosides for analytical studies (Iyer & Goldstein, 1969).
作用機序
Target of Action
The primary target of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages .
Mode of Action
This compound acts as a chromogenic substrate for α-glucosidase . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol, which is a yellow-colored product .
Biochemical Pathways
The compound is involved in the glycosidase pathway . When the α-glucosidase enzyme acts on the compound, it breaks down the glycosidic bond, leading to the release of glucose and p-nitrophenol . This reaction is part of the broader carbohydrate metabolism process.
Pharmacokinetics
It is known that the compound is soluble in dmso and hot methanol , which suggests that it may have good bioavailability.
Result of Action
The cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This yellow-colored product can be easily detected, making the compound useful in biochemical research, particularly in studies involving α-glucosidase activity.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable at -20°C , suggesting that it can maintain its efficacy under cold conditions.
特性
IUPAC Name |
(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-UPGMHYFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

